REACTION_CXSMILES
|
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|
|
Name
|
ifenprodil hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
have been removed
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the free compound as a residue which may,
|
Type
|
CUSTOM
|
Details
|
be purified by recrystallization from ethanol or isopropanol
|
Type
|
CUSTOM
|
Details
|
The filtrate or mother liquor in the crystallization and/or recrystallization treatment
|
Type
|
CUSTOM
|
Details
|
to recover a certain amount of ifenprodil
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH:15]([CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:14][CH2:13]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1.Br.O.N>>[CH3:1][CH:2]([N:12]1[CH2:13][CH2:14][CH:15]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:16][CH2:17]1)[CH:3]([OH:11])[C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1 |f:0.1,2.3|
|
Name
|
ifenprodil hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
have been removed
|
Type
|
CONCENTRATION
|
Details
|
concentrating the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the free compound as a residue which may,
|
Type
|
CUSTOM
|
Details
|
be purified by recrystallization from ethanol or isopropanol
|
Type
|
CUSTOM
|
Details
|
The filtrate or mother liquor in the crystallization and/or recrystallization treatment
|
Type
|
CUSTOM
|
Details
|
to recover a certain amount of ifenprodil
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |